molecular formula C15H26O B12790498 5,8-Epoxydaucane CAS No. 56484-24-3

5,8-Epoxydaucane

Cat. No.: B12790498
CAS No.: 56484-24-3
M. Wt: 222.37 g/mol
InChI Key: WABYSPBNXHXFIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Epoxydaucane involves the cyclization of appropriate precursors under specific conditions. One common method is the epoxidation of daucane derivatives using peracids or other oxidizing agents . The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction from natural sources such as wild carrots. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5,8-Epoxydaucane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated sesquiterpenoids and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5,8-Epoxydaucane has several scientific research applications:

    Chemistry: It is used as a model compound to study epoxide chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its characteristic aroma

Mechanism of Action

The mechanism of action of 5,8-Epoxydaucane involves its interaction with various molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity. Its presence in wild carrots and other root vegetables also makes it a valuable biomarker for the consumption of these foods .

Properties

CAS No.

56484-24-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecane

InChI

InChI=1S/C15H26O/c1-11(2)12-5-6-13(3)7-8-14(4)9-10-15(12,13)16-14/h11-12H,5-10H2,1-4H3

InChI Key

WABYSPBNXHXFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C13CCC(O3)(CC2)C)C

Origin of Product

United States

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